1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-1-propyl-, (4a-alpha,5-alpha,9b-alpha)-
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Overview
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-1-propyl-, (4a-alpha,5-alpha,9b-alpha)- is a complex organic compound that belongs to the class of indeno-pyridines
Preparation Methods
The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-1-propyl-, (4a-alpha,5-alpha,9b-alpha)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a substituted indene with a pyridine derivative in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-1-propyl-, (4a-alpha,5-alpha,9b-alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific substituents on the indene or pyridine rings are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-1-propyl-, (4a-alpha,5-alpha,9b-alpha)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is being conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-1-propyl-, (4a-alpha,5-alpha,9b-alpha)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-phenyl-1-propyl-, (4a-alpha,5-alpha,9b-alpha)- can be compared with other similar compounds, such as:
1H-Indeno(1,2-b)pyridine: A simpler analog without the additional substituents.
2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridine: A related compound with a similar core structure but different substituents.
5H-Indeno(1,2-b)pyridine: Another analog with variations in the ring system and substituents.
Properties
CAS No. |
88823-34-1 |
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Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(4aS,5R,9bS)-5-phenyl-1-propyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C21H25N/c1-2-14-22-15-8-13-19-20(16-9-4-3-5-10-16)17-11-6-7-12-18(17)21(19)22/h3-7,9-12,19-21H,2,8,13-15H2,1H3/t19-,20+,21+/m0/s1 |
InChI Key |
RMFDPFVJWNFOJK-PWRODBHTSA-N |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@H]1C3=CC=CC=C3[C@H]2C4=CC=CC=C4 |
Canonical SMILES |
CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Origin of Product |
United States |
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